molecular formula C14H14ClN3O3S B2667578 Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 946314-33-6

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2667578
CAS No.: 946314-33-6
M. Wt: 339.79
InChI Key: KIPHGZURWULQGU-UHFFFAOYSA-N
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Description

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic compound belonging to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: The reaction of thiourea with α-haloketones under basic conditions to form the thiazole ring.

    Introduction of the 4-chlorophenyl group: The thiazole intermediate is then reacted with 4-chloroaniline to introduce the 4-chlorophenyl group.

    Carbamoylation: The final step involves the reaction of the intermediate with ethyl chloroformate to form the carbamate group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group to form alcohol derivatives.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has several scientific research applications:

    Pharmaceuticals: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide, leveraging its biological activity against pests and weeds.

    Biological Studies: Researchers use this compound to study the mechanisms of action of thiazole derivatives and their interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation.

Comparison with Similar Compounds

Ethyl (4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its broad pharmacological spectrum, including anticancer and antimicrobial activities.

    Thiazole-4-carboxylate derivatives: Studied for their potential as enzyme inhibitors and antimicrobial agents.

    Thiazolopyrimidines: Explored for their anticancer and anti-inflammatory properties.

Properties

IUPAC Name

ethyl N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-2-21-14(20)18-13-17-11(8-22-13)7-12(19)16-10-5-3-9(15)4-6-10/h3-6,8H,2,7H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPHGZURWULQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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